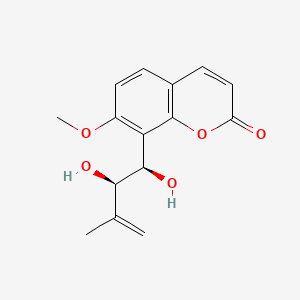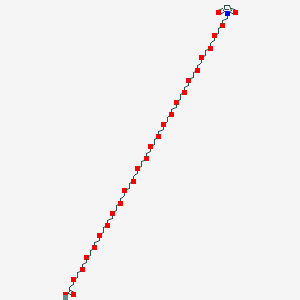
Mal-PEG24-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Mal-PEG24-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol conjugate.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conjugation and minimize side reactions.
化学反応の分析
Types of Reactions
Mal-PEG24-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the maleimide group.
Coupling Agents: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol groups.
Amide Bonds: Formed through reactions with primary and secondary amines.
科学的研究の応用
Mal-PEG24-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
作用機序
Mal-PEG24-acid functions as a linker in PROTACs, which are molecules designed to degrade specific target proteins. The maleimide group reacts with thiol groups on proteins, while the polyethylene glycol chain provides flexibility and solubility. The carboxylic acid group allows for further conjugation with other molecules. The resulting PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Mal-amido-PEG24-acid: Contains a maleimide group and a terminal carboxylic acid, similar to Mal-PEG24-acid.
Methyl-PEG-Maleimide: A methyl-terminated polyethylene glycol compound with a maleimide group.
Uniqueness
This compound is unique due to its specific structure, which includes a polyethylene glycol chain with 24 ethylene glycol units, providing optimal flexibility and solubility. This makes it particularly effective as a linker in PROTACs, enabling efficient protein degradation .
特性
分子式 |
C55H103NO28 |
|---|---|
分子量 |
1226.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C55H103NO28/c57-53-1-2-54(58)56(53)4-6-62-8-10-64-12-14-66-16-18-68-20-22-70-24-26-72-28-30-74-32-34-76-36-38-78-40-42-80-44-46-82-48-50-84-52-51-83-49-47-81-45-43-79-41-39-77-37-35-75-33-31-73-29-27-71-25-23-69-21-19-67-17-15-65-13-11-63-9-7-61-5-3-55(59)60/h1-2H,3-52H2,(H,59,60) |
InChIキー |
YUVPZQYCJFQRNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


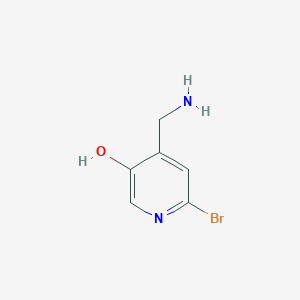
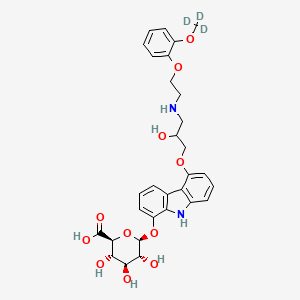
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)
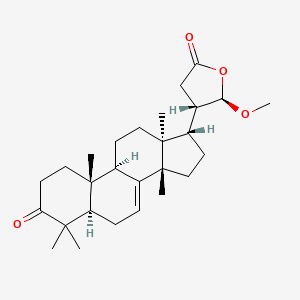
![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

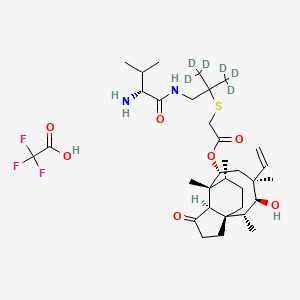
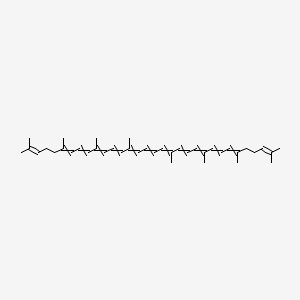
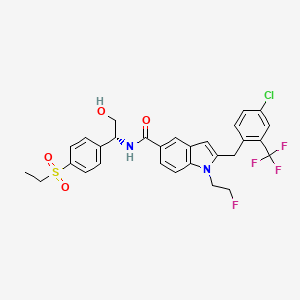
![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
